molecular formula C8H13NO2 B13893869 3-(Propan-2-yl)piperidine-2,6-dione

3-(Propan-2-yl)piperidine-2,6-dione

Cat. No.: B13893869
M. Wt: 155.19 g/mol
InChI Key: SZWMGGRXTHTVFZ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)piperidine-2,6-dione is a heterocyclic compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. The structure of this compound consists of a piperidine ring with two keto groups at positions 2 and 6, and a propan-2-yl group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)piperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of N-protected amino acids. For example, L-Glutamine can be used as a starting material. The synthesis involves the following steps :

    Protection: L-Glutamine is protected in an alkaline medium to obtain N-tert-butoxycarbonyl-L-Glutamine.

    Cyclization: The protected amino acid undergoes cyclization in the presence of N,N’-carbonyldiimidazole and 4-dimethylaminopyridine to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.

    Deprotection: The protected piperidinedione is deprotected in an acidic medium to yield 3-amino-2,6-piperidinedione.

    Alkylation: The final step involves the alkylation of 3-amino-2,6-piperidinedione with isopropyl bromide to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yl group can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 3-(Propan-2-yl)piperidine-2,6-diol.

    Substitution: Various substituted piperidine-2,6-diones depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications in treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. For example, it may inhibit the activity of proteasomes or modulate the function of neurotransmitter receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Propan-2-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a similar piperidine-2,6-dione core but with an isoindolinone group, making it useful in different therapeutic applications.

    3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This derivative has a methoxy group, which can alter its pharmacokinetic properties and biological activity.

    3-(3’-Phthalimido-2’,5’-dioxopyrrolid-1’-yl)piperidine-2,6-dione: This compound has a phthalimido group, making it useful in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-propan-2-ylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(10)9-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWMGGRXTHTVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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